Cas no 2012978-08-2 (4-amino-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid)

4-Amino-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid is a specialized heterocyclic compound featuring a tetrazole moiety linked to a butanoic acid backbone. The tert-butyl group enhances steric stability, while the tetrazole ring contributes to its unique reactivity and potential as a building block in medicinal chemistry. The presence of both amino and carboxylic acid functional groups allows for versatile derivatization, making it useful in peptide synthesis and drug design. Its structural features suggest applications in developing bioactive molecules, particularly where rigid, nitrogen-rich scaffolds are required. The compound's stability and functional group compatibility make it a valuable intermediate for research in pharmaceuticals and agrochemicals.
4-amino-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid structure
2012978-08-2 structure
Product name:4-amino-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid
CAS No:2012978-08-2
MF:C9H17N5O2
MW:227.263581037521
CID:6405780
PubChem ID:165792799

4-amino-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-amino-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid
    • 2012978-08-2
    • EN300-1752583
    • Inchi: 1S/C9H17N5O2/c1-9(2,3)14-12-8(11-13-14)6(5-10)4-7(15)16/h6H,4-5,10H2,1-3H3,(H,15,16)
    • InChI Key: BDZQVRYSCVPWIM-UHFFFAOYSA-N
    • SMILES: OC(CC(CN)C1N=NN(C(C)(C)C)N=1)=O

Computed Properties

  • Exact Mass: 227.13822480g/mol
  • Monoisotopic Mass: 227.13822480g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.6
  • Topological Polar Surface Area: 107Ų

4-amino-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1752583-0.25g
4-amino-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid
2012978-08-2
0.25g
$1472.0 2023-09-20
Enamine
EN300-1752583-10.0g
4-amino-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid
2012978-08-2
10g
$6882.0 2023-06-03
Enamine
EN300-1752583-5.0g
4-amino-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid
2012978-08-2
5g
$4641.0 2023-06-03
Enamine
EN300-1752583-10g
4-amino-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid
2012978-08-2
10g
$6882.0 2023-09-20
Enamine
EN300-1752583-0.5g
4-amino-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid
2012978-08-2
0.5g
$1536.0 2023-09-20
Enamine
EN300-1752583-0.1g
4-amino-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid
2012978-08-2
0.1g
$1408.0 2023-09-20
Enamine
EN300-1752583-1g
4-amino-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid
2012978-08-2
1g
$1599.0 2023-09-20
Enamine
EN300-1752583-5g
4-amino-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid
2012978-08-2
5g
$4641.0 2023-09-20
Enamine
EN300-1752583-0.05g
4-amino-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid
2012978-08-2
0.05g
$1344.0 2023-09-20
Enamine
EN300-1752583-2.5g
4-amino-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid
2012978-08-2
2.5g
$3136.0 2023-09-20

Additional information on 4-amino-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid

Comprehensive Overview of 4-amino-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid (CAS No. 2012978-08-2)

4-amino-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid is a specialized organic compound with a unique molecular structure, combining a tetrazole ring and a butanoic acid backbone. This compound, identified by its CAS No. 2012978-08-2, has garnered attention in pharmaceutical and biochemical research due to its potential applications in drug discovery and enzyme inhibition. The presence of both amino and tert-butyl groups enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Recent studies highlight the growing interest in tetrazole derivatives, particularly in the context of bioactive molecules and medicinal chemistry. Researchers are exploring how 4-amino-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid can be utilized to develop novel therapeutic agents, especially for targeting metabolic disorders and inflammatory pathways. Its structural versatility allows for modifications that can optimize pharmacokinetic properties, a topic frequently searched in AI-driven drug design platforms.

From a synthetic perspective, the compound's butanoic acid moiety offers opportunities for conjugation with other pharmacophores, a technique widely discussed in click chemistry forums. The tert-butyl group further contributes to steric hindrance, which can influence binding affinity—a critical factor in structure-activity relationship (SAR) studies. These attributes align with current trends in fragment-based drug discovery, a hot topic in computational chemistry circles.

Environmental and green chemistry enthusiasts may also find this compound intriguing. Its potential for biodegradability and low toxicity profile makes it a candidate for sustainable synthesis routes. This aligns with the increasing demand for eco-friendly reagents, a frequently searched term in scientific databases. Additionally, the compound's stability under various pH conditions makes it suitable for formulation development, another area of high interest in pharmaceutical manufacturing.

In analytical chemistry, 4-amino-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid poses unique challenges and opportunities for chromatographic separation and mass spectrometry analysis. Researchers often search for optimized HPLC methods to characterize such compounds, reflecting its relevance in quality control workflows. The compound's UV-active tetrazole ring also makes it a candidate for spectroscopic detection, a technique widely used in high-throughput screening.

The compound's nomenclature, particularly the IUPAC name and CAS registry number, is frequently queried in chemical databases like PubChem and SciFinder. Its molecular weight and logP value are critical data points for researchers working on ADME prediction, a trending topic in preclinical research. Furthermore, the hydrogen bonding capacity of its amino and carboxyl groups is often analyzed in molecular docking studies.

In summary, 4-amino-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)butanoic acid represents a multifaceted compound with applications spanning drug development, analytical chemistry, and sustainable synthesis. Its structural features and physicochemical properties continue to inspire innovative research, addressing key questions in modern chemical biology and material science.

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